
N6-Methyl-dAphosphoramidite
Overview
Description
N6-Methyl-dA phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine base. This modification is significant in the study of DNA methylation and epigenetics, as it mimics the natural methylation process that occurs in biological systems .
Mechanism of Action
Target of Action
N6-Methyl-dAphosphoramidite is primarily used in the synthesis of oligodeoxyribonucleotides . Oligodeoxyribonucleotides are short DNA molecules that play crucial roles in research, diagnostics, and therapeutics .
Mode of Action
This compound interacts with its targets, the oligodeoxyribonucleotides, through a process known as methylation . Methylation is a biological process where a methyl group is added to a molecule, in this case, the adenine of the oligodeoxyribonucleotide . This methylation can affect the function and behavior of the oligodeoxyribonucleotides .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and function of oligodeoxyribonucleotides . The methylation of adenine can influence various RNA metabolism processes that affect the fate of cells, including cancer development . Therefore, the pathways affected by this compound could have significant downstream effects on cellular function and disease progression .
Pharmacokinetics
It’s known that the compound is used in vitro and is soluble in dmso . Its bioavailability would be dependent on the method of delivery when used in research or therapeutic applications .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in the synthesis of methylated oligodeoxyribonucleotides . The methylation of adenine in these molecules can influence their stability, splicing, export, translation, and decay . These changes can have significant effects on cellular function and could potentially be leveraged for therapeutic purposes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C, away from moisture and light, to maintain its stability . Furthermore, the compound’s solubility can be affected by the solvent used, with DMSO being recommended . These factors must be carefully controlled to ensure the effective use of this compound in the synthesis of oligodeoxyribonucleotides .
Biochemical Analysis
Biochemical Properties
N6-Methyl-dAphosphoramidite interacts with various enzymes, proteins, and other biomolecules in the process of oligodeoxyribonucleotide synthesis . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the formation of covalent bonds. The compound’s role in these biochemical reactions is crucial as it contributes to the formation of the phosphoramidite moiety, which is highly reactive towards nucleophiles .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of oligodeoxyribonucleotides These oligodeoxyribonucleotides can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the synthesis of oligodeoxyribonucleotides . It exerts its effects at the molecular level through binding interactions with biomolecules, contributing to enzyme activation during the synthesis process . Changes in gene expression may also occur as a result of the incorporation of the synthesized oligodeoxyribonucleotides into the cellular machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a chemical compound used in the synthesis of oligodeoxyribonucleotides, it is expected to remain stable under appropriate storage conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of oligodeoxyribonucleotide synthesis This process involves a series of enzymatic reactions, with this compound serving as a key intermediate The compound may interact with various enzymes or cofactors during this process
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its chemical properties and the specific cellular mechanisms involved in oligodeoxyribonucleotide synthesis . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking.
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the cellular machinery involved in oligodeoxyribonucleotide synthesis It may be directed to specific compartments or organelles based on the requirements of this process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-dA phosphoramidite typically involves a multi-step process starting from inosine. One of the improved methods includes a five-step synthesis utilizing a 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP)-mediated nucleophilic aromatic substitution (SNAr) reaction . The key steps involve:
- Protection of hydroxyl groups.
- Vilsmeier-type aryl chlorination.
- Reaction with methylamine.
- Cleavage of protecting groups.
- Phosphoramidite protection.
Industrial Production Methods
Industrial production of N6-Methyl-dA phosphoramidite involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and traceability .
Chemical Reactions Analysis
Types of Reactions
N6-Methyl-dA phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The SNAr reaction is a key step in its synthesis.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound further.
Common Reagents and Conditions
BOP Reagent: Used in the SNAr reaction for efficient synthesis.
Methylamine: Reacts with the chlorinated intermediate to introduce the methyl group.
Major Products
The primary product of these reactions is N6-Methyl-dA phosphoramidite, which can be further used in oligonucleotide synthesis .
Scientific Research Applications
Synthesis of Modified Oligonucleotides
One of the primary applications of N6-Methyl-dAphosphoramidite is in the synthesis of modified oligonucleotides. This compound enables the introduction of methylation at specific positions within RNA molecules, facilitating studies on:
- RNA Stability : Methylation can enhance the stability of RNA against degradation by nucleases.
- RNA-Protein Interactions : Understanding how methylation affects binding with reader proteins that recognize modified nucleotides.
- Epigenetic Regulation : Investigating the role of methylated RNA in gene expression and epigenetic modifications.
Recent advancements have shown improved synthetic routes for producing N6-methyladenosine phosphoramidites, enhancing yield and efficiency compared to previous methods .
Role in Epitranscriptomics
This compound is pivotal in epitranscriptomics—the study of chemical modifications on RNA molecules. The incorporation of this compound allows researchers to explore:
- Methylation Dynamics : How methylation patterns change under different physiological conditions or during disease states.
- Functional Consequences : The impact of N6-methyladenosine on mRNA translation, splicing, and stability.
For instance, studies have demonstrated that N6-methyladenosine is prevalent in mRNA and plays a critical role in regulating various cellular pathways .
Antisense Oligonucleotides
This compound is utilized in designing antisense oligonucleotides (ASOs) for therapeutic purposes. These ASOs can modulate gene expression by targeting specific mRNA sequences for degradation or splicing alteration. The incorporation of methyl groups can enhance the affinity and specificity of these oligonucleotides for their targets, potentially leading to more effective therapies.
Cancer Research
Research has highlighted the importance of N6-methyladenosine modifications in cancer biology. By using this compound to synthesize modified oligonucleotides, scientists can investigate:
- Tumor-Specific Markers : Identifying unique methylation patterns associated with different cancer types.
- Therapeutic Targets : Developing strategies to target enzymes involved in methylation processes as potential cancer treatments .
Improved Synthesis Techniques
An important case study demonstrated an improved five-step synthesis route for N6-methyladenosine phosphoramidite from inosine using BOP-mediated reactions, significantly increasing overall yields compared to traditional methods . This advancement not only reduces costs but also enhances accessibility for researchers.
Application in Disease Models
Another study focused on the application of this compound in mouse models to explore the role of 6mA (N6-methyladenosine) in mitochondrial DNA. The findings indicated that 6mA levels were significantly higher in certain tissues, suggesting a potential link between methylation patterns and cellular function under pathological conditions .
Tables
Application Area | Description | Examples |
---|---|---|
Oligonucleotide Synthesis | Incorporation into RNA for studying stability and interactions | Modified mRNA oligonucleotides |
Epitranscriptomics | Investigating chemical modifications on RNA | Methylation dynamics studies |
Antisense Oligonucleotides | Targeting specific mRNA sequences for therapeutic interventions | Cancer treatment ASOs |
Disease Models | Exploring roles in diseases through model organisms | 6mA studies in glioblastoma |
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Another methylated nucleoside used in RNA studies.
N6-Ethyladenosine: Similar to N6-Methyl-dA but with an ethyl group instead of a methyl group.
Uniqueness
N6-Methyl-dA phosphoramidite is unique due to its specific application in DNA synthesis and its ability to mimic natural DNA methylation. This makes it a valuable tool in epigenetic research and the development of therapeutic oligonucleotides .
Biological Activity
N6-Methyl-dAphosphoramidite, a derivative of N6-methyladenosine (m6A), is an important compound in the field of RNA biology. This article explores its biological activity, synthesis, and implications in various biological processes, supported by data tables and case studies.
Overview of this compound
This compound is utilized primarily in the synthesis of RNA oligonucleotides that contain m6A modifications. These modifications play significant roles in regulating RNA stability, splicing, translation, and degradation. The ability to synthesize modified RNA molecules allows researchers to investigate the functional consequences of m6A modifications in cellular processes.
Synthesis of this compound
The synthesis of this compound has been improved through various methods. One notable approach involves a five-step synthesis starting from inosine using BOP-mediated SNAr reactions, which enhances the yield of the phosphoramidite compared to previous methods that employed harsher reagents like POCl3 or methyl iodide .
Synthesis Method Comparison
Method | Steps | Yield Improvement | Key Reagents |
---|---|---|---|
Traditional Methods | Varies | Moderate | POCl3, Methyl Iodide |
BOP-Mediated SNAr Reaction | 5 | 2-3 times | BOP, Inosine |
Role in RNA Modifications
N6-methyladenosine is the most prevalent modification found in mRNA and non-coding RNAs. It affects various cellular pathways by influencing RNA stability and conformation. The methylation process is catalyzed by the METTL3 methyltransferase complex, while demethylation is facilitated by enzymes such as FTO and ALKBH5 .
Case Studies:
- FTO and m6A Dynamics: Research indicates that FTO can oxidize m6A to generate N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), which have distinct biological roles and half-lives in cellular environments .
- Impact on Gene Expression: Studies demonstrate that m6A modification can act as a biological switch for gene expression regulation, influencing processes such as cell differentiation and metabolism .
Biological Assays for Activity Evaluation
Various assays have been developed to evaluate the biological activity of compounds like this compound:
- Cytotoxicity Assays: These assays measure the effect of modified RNAs on tumor cell lines, assessing cell viability and proliferation.
- Migration and Invasion Assays: Techniques such as scratch assays evaluate how modifications affect cellular migration capabilities.
- RNA Stability Assays: Investigating how m6A impacts RNA degradation rates provides insights into its regulatory functions.
Summary of Assay Types
Assay Type | Purpose | Methodology |
---|---|---|
Cytotoxicity | Assess cell viability | MTT assay |
Migration | Evaluate cell movement | Scratch assay |
Stability | Determine RNA degradation rates | Northern blotting |
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRBAYAPDVZGR-JNTXQERPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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